1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3-methoxyphenyl and thiophen-2-yl groups. The final step involves the formation of the piperidine-4-carboxamide moiety. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and various organic solvents are commonly used. .
Scientific Research Applications
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazolo[5,1-c]triazines: These compounds have a different ring fusion pattern and exhibit distinct chemical and biological properties.
1,3,4-Thiadiazoles: These compounds contain a thiadiazole ring and are known for their diverse pharmacological activities
Properties
Molecular Formula |
C25H27N5O2S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27N5O2S/c1-32-20-5-2-4-19(16-20)22-17-23-24(26-11-14-30(23)28-22)29-12-8-18(9-13-29)25(31)27-10-7-21-6-3-15-33-21/h2-6,11,14-18H,7-10,12-13H2,1H3,(H,27,31) |
InChI Key |
UOZFPSNZAKNGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=CS5 |
Origin of Product |
United States |
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